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Introduction
1-methyl-2-indolinethione is an indole thiolate that serves as a valuable building block in

organic synthesis. Its utility extends to the preparation of biologically active molecules,

including brassilexin, sinalexin, and wasalexins, as well as in the synthesis of functionalized

thiopyrano-indole annulated heterocycles. The structural elucidation and purity assessment of

1-methyl-2-indolinethione are paramount for its successful application in research and drug

development. This technical guide provides an in-depth overview of the expected spectroscopic

data for 1-methyl-2-indolinethione, including Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations

presented herein are based on established principles of spectroscopy and comparative

analysis with structurally related analogs.

Analytical Workflow
The comprehensive characterization of 1-methyl-2-indolinethione involves a multi-technique

spectroscopic approach. Each technique provides unique and complementary information

regarding the molecule's structure, functional groups, and connectivity.
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Caption: Overall analytical workflow for the structural elucidation of 1-methyl-2-indolinethione.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. It also provides valuable information about the

structure through the analysis of fragmentation patterns.

Experimental Protocol
A dilute solution of 1-methyl-2-indolinethione in a suitable volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common

method for inducing fragmentation.

Sample Preparation: A sample of 1-methyl-2-indolinethione is dissolved in a volatile solvent

to a concentration of approximately 1 mg/mL.

Injection: The sample solution is introduced into the ion source of the mass spectrometer.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data
m/z Predicted Fragment Interpretation

163 [M]+• Molecular ion

130 [M - SH]+ Loss of a sulfhydryl radical

118 [M - HCS - H]+
Loss of thioformyl radical and a

hydrogen atom

91 [C7H7]+ Tropylium ion

Interpretation of the Mass Spectrum
The mass spectrum of 1-methyl-2-indolinethione is expected to show a prominent molecular

ion peak at an m/z of 163, corresponding to its molecular weight (C9H9NS). The fragmentation

pattern will likely be influenced by the indole ring and the thiocarbonyl group.

A plausible fragmentation pathway is initiated by the loss of a sulfhydryl radical (•SH), leading

to a fragment at m/z 130. Subsequent loss of a hydrogen atom and the thioformyl radical

(HCS•) from the indoline ring could result in a fragment at m/z 118. The presence of a peak at

m/z 91, corresponding to the stable tropylium ion, is also anticipated due to the rearrangement

of the benzene ring.
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m/z = 163

[C9H8N]+ 
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- •SH [C8H6N]+
m/z = 118
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Caption: Predicted MS fragmentation pathway for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol
The IR spectrum of 1-methyl-2-indolinethione can be obtained using the KBr pellet method or

as a thin film.

Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the

spectrum is recorded.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (N-CH₃, -CH₂-)

1610-1580 C=C stretch Aromatic ring

1250-1100 C=S stretch Thiocarbonyl

750-700 C-H bend Aromatic (ortho-disubstituted)

Interpretation of the IR Spectrum
The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit characteristic absorption

bands corresponding to its structural features. The aromatic C-H stretching vibrations should

appear in the region of 3100-3000 cm⁻¹.[1][2] The aliphatic C-H stretching from the N-methyl

and the methylene groups are anticipated between 2950 and 2850 cm⁻¹.[1][2]

A key absorption band for this molecule is the C=S stretching vibration of the thiocarbonyl

group. Thioamides and thiolactams typically show a strong C=S absorption in the range of

1250-1100 cm⁻¹.[3] This band is often broad and can be coupled with other vibrations. The

aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1610-1580
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cm⁻¹ region. Finally, a strong band in the 750-700 cm⁻¹ range would be indicative of the ortho-

disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-

methyl-2-indolinethione.

Experimental Protocol
The NMR spectra are typically recorded in a deuterated solvent such as deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Approximately 5-10 mg of 1-methyl-2-indolinethione is dissolved in

about 0.5 mL of a deuterated solvent.

Analysis: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H,

¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.4-7.2 m 4H Aromatic protons

~3.6 s 2H -CH₂-

~3.4 s 3H N-CH₃

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 1-methyl-2-indolinethione is expected to show three main signals.

The four protons on the aromatic ring will likely appear as a complex multiplet in the downfield

region, between approximately 7.2 and 7.4 ppm. The two protons of the methylene group (-

CH₂-) adjacent to the thiocarbonyl are predicted to resonate as a singlet around 3.6 ppm. The

three protons of the N-methyl group are expected to appear as a sharp singlet at a slightly

more upfield position, around 3.4 ppm.
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Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment

~200 C=S

~140 Quaternary aromatic C

~130 Quaternary aromatic C

~128 Aromatic CH

~125 Aromatic CH

~123 Aromatic CH

~110 Aromatic CH

~45 -CH₂-

~30 N-CH₃

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide further confirmation of the structure. The most downfield

signal, expected around 200 ppm, is characteristic of a thiocarbonyl carbon. The aromatic

carbons will resonate in the 110-140 ppm range, with the two quaternary carbons appearing at

the lower field end of this range. The methylene carbon is predicted to be around 45 ppm, and

the N-methyl carbon should appear at approximately 30 ppm.

Caption: Predicted NMR assignments for 1-methyl-2-indolinethione.

Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a

comprehensive and robust analytical framework for the structural confirmation and purity

assessment of 1-methyl-2-indolinethione. While experimentally obtained spectra are the gold

standard, the predicted data and interpretations presented in this guide, based on sound

spectroscopic principles and analysis of analogous structures, offer a reliable reference for

researchers and scientists working with this important synthetic intermediate.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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